molecular formula C18H18ClN5OS B2561633 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide CAS No. 840496-33-5

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B2561633
CAS No.: 840496-33-5
M. Wt: 387.89
InChI Key: ZAQGBUDQPWTNED-UHFFFAOYSA-N
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Description

This compound, also known as “2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide”, is a chemical compound with the linear formula C18H18ClN5OS . It has a molecular weight of 387.894 . This product is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 387.894 . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Synthesis and Characterization

Derivatives of 1,2,4-triazole, like the compound , are synthesized through multi-step chemical processes. These derivatives exhibit considerable pharmacological potential due to their synthetic versatility. For example, derivatives synthesized through the Paal-Knorr condensation of amino groups in the triazole ring have shown anti-exudative properties in experimental models, highlighting the chemical's potential in developing new therapeutic agents (Chalenko et al., 2019).

Another study focused on the vibrational spectroscopic signatures of similar compounds, providing insights into their structural and electronic properties through density functional theory and natural bond orbital analysis. This level of characterization is essential for understanding the interactions and stability of these molecules at the molecular level (Jenepha Mary et al., 2022).

Biological Applications

The biological activity of 1,2,4-triazole derivatives extends to various fields, including antimicrobial and anti-inflammatory applications. For instance, some synthesized compounds have demonstrated significant anti-exudative effects, surpassing the reference drugs in efficacy, which suggests their potential in treating inflammation-related disorders (Chalenko et al., 2019).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Properties

IUPAC Name

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5OS/c1-11-4-3-5-12(2)16(11)21-15(25)10-26-18-23-22-17(24(18)20)13-6-8-14(19)9-7-13/h3-9H,10,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQGBUDQPWTNED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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